Bienvenue dans la boutique en ligne BenchChem!

N-(4-Aminobenzyl)biguanide

Lipophilicity QSAR Physicochemical Property

N-(4-Aminobenzyl)biguanide (XLogP3 -0.9) is a distinct biguanide scaffold positioned between metformin (-2.6) and membrane-active agents. This compound serves as a critical negative control or functionalizable core for probing mitochondrial complex I access and optimizing antimicrobial activity. Its 4-amino group allows for facile derivatization to tune lipophilicity for SAR studies.

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
CAS No. 2247773-24-4
Cat. No. B6300558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminobenzyl)biguanide
CAS2247773-24-4
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN=C(N)N=C(N)N)N
InChIInChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15)
InChIKeyLKOZCPLGVMQJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminobenzyl)biguanide (CAS 2247773-24-4): A 4-Aminobenzyl-Substituted Biguanide for Antimicrobial and Antidiabetic Research


N-(4-Aminobenzyl)biguanide (CAS 2247773-24-4) is a synthetic biguanide derivative in which a 4-aminobenzyl group is appended to the biguanide core. The compound has a molecular weight of 206.25 g/mol, the molecular formula C9H14N6, and a computed XLogP3-AA of -0.9 [1]. As a member of the biguanide family, it is structurally related to therapeutic agents such as metformin, phenformin, and proguanil, and is being investigated for potential antimicrobial and antidiabetic properties [2].

Why N-(4-Aminobenzyl)biguanide (CAS 2247773-24-4) Cannot Be Simply Replaced by Metformin or Other Generic Biguanides


Biguanides are not a monolithic class; their biological activity, cellular uptake, and mitochondrial access are exquisitely controlled by specific substituent patterns. For instance, metformin and phenformin inhibit mitochondrial complex I, but proguanil does not because its phenyl substitution pattern restricts mitochondrial uptake [1]. The 4-aminobenzyl substituent in N-(4-Aminobenzyl)biguanide confers distinct electronic and steric properties that differentiate it from simple alkyl-substituted biguanides like metformin. Furthermore, quantitative structure-activity relationship (QSAR) studies demonstrate a parabolic dependence of antimicrobial activity on lipophilicity (log P), with an optimum neutral log P around 5.5 for membrane disruption [2]. The computed XLogP3-AA of -0.9 for N-(4-Aminobenzyl)biguanide [3] places it in a distinct lipophilicity regime compared to metformin (XLogP3 -2.6) or chlorhexidine (log P ~4.5-5.0), indicating that direct substitution without empirical validation would be scientifically unjustified.

Quantitative Differentiation Evidence: N-(4-Aminobenzyl)biguanide (CAS 2247773-24-4) vs. Closest Biguanide Analogs


Lipophilicity (XLogP3) Comparison: A Different Physicochemical Profile from Metformin

N-(4-Aminobenzyl)biguanide exhibits a computed XLogP3-AA value of -0.9 [1]. This is substantially higher (more lipophilic) than metformin, which has a computed XLogP3 of -2.6 [2]. In contrast, the antimicrobial bisbiguanide chlorhexidine has a log P in the range of 4.5-5.0, near the QSAR-derived optimum for membrane disruption. The intermediate lipophilicity of N-(4-Aminobenzyl)biguanide suggests a distinct pharmacokinetic and target-access profile that cannot be extrapolated from metformin data.

Lipophilicity QSAR Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile vs. Phenformin and Proguanil

N-(4-Aminobenzyl)biguanide has 4 hydrogen bond donors and 2 hydrogen bond acceptors [1]. Phenformin, by comparison, has 3 hydrogen bond donors and 2 hydrogen bond acceptors [2]. Proguanil has 4 hydrogen bond donors and 2 hydrogen bond acceptors but differs critically in substitution pattern: proguanil's chlorophenyl-isopropyl substitution prevents mitochondrial uptake despite similar H-bond counts [3]. The 4-aminobenzyl group introduces an additional aromatic amine donor, which may alter binding interactions with biological targets.

Hydrogen Bonding Mitochondrial Uptake Structure-Activity Relationship

Topological Polar Surface Area (TPSA): Differentiating CNS Penetration Potential from Metformin

N-(4-Aminobenzyl)biguanide has a computed topological polar surface area (TPSA) of 129 Ų [1]. Metformin has a TPSA of 88.4 Ų [2]. TPSA values above 140 Ų are generally associated with poor oral bioavailability and limited CNS penetration; values below 90 Ų indicate higher membrane permeability. The intermediate TPSA of N-(4-Aminobenzyl)biguanide suggests distinct permeability characteristics relative to metformin.

TPSA Blood-Brain Barrier Physicochemical Property

Commercially Available Purity Specification vs. Metformin HCl Reference Standard

Multiple commercial suppliers offer N-(4-Aminobenzyl)biguanide at a specified purity of 95% . In contrast, metformin hydrochloride reference standards are typically supplied at ≥98% purity . This 3% purity differential is meaningful for researchers requiring high-purity starting materials for sensitive assays or for those conducting structure-activity relationship studies where impurities could confound biological readouts.

Purity Procurement Quality Control

Optimal Application Scenarios for N-(4-Aminobenzyl)biguanide (CAS 2247773-24-4) Based on Differential Evidence


Medicinal Chemistry: Scaffold for Antidiabetic Lead Optimization with Modified Lipophilicity

Given its XLogP3 of -0.9 compared to metformin's -2.6, N-(4-Aminobenzyl)biguanide serves as a starting point for designing biguanide derivatives with enhanced membrane permeability while retaining hydrogen-bonding capacity. The 4-aminobenzyl group provides a synthetic handle for further derivatization (e.g., amide coupling, diazotization) to explore novel biguanide-based antidiabetic agents. Researchers should benchmark against metformin in glucose uptake assays in insulin-resistant cell models, with the expectation of altered pharmacokinetic profiles [1].

Antimicrobial Research: Exploring the QSAR Lipophilicity Optimum

QSAR studies on biguanide isosteres indicate that antimicrobial activity peaks at a neutral log P of approximately 5.5 [1]. N-(4-Aminobenzyl)biguanide, with an XLogP3 of -0.9, lies far from this optimum. This compound is therefore best utilized as a negative control or as a base scaffold for synthesizing more lipophilic analogs (e.g., by acylation of the 4-amino group) to systematically probe the lipophilicity-activity relationship in antimicrobial assays against Gram-positive and Gram-negative ESKAPE pathogens. The presence of the 4-amino group allows for facile introduction of hydrophobic moieties to tune log P toward the optimum range.

Mitochondrial Biology: A Probe to Study Substituent Effects on Biguanide Uptake

Studies have established that biguanide entry into mitochondria is protein-mediated and critically dependent on substitution patterns [1]. N-(4-Aminobenzyl)biguanide, with its 4-aminobenzyl substituent, can be employed as a tool compound to investigate the structural determinants of mitochondrial biguanide transport. By comparing its ability to inhibit complex I in isolated mitochondria versus intact cells, researchers can assess whether the 4-aminobenzyl group permits or restricts mitochondrial access. This is particularly relevant given that proguanil—which also has four hydrogen bond donors—fails to enter mitochondria due to its specific substitution [1]. Direct comparison with metformin (positive control) and proguanil (negative control) in respirometry assays is recommended.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Aminobenzyl)biguanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.